molecular formula C9H12N4O2S2 B2737918 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396565-49-3

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2737918
CAS No.: 1396565-49-3
M. Wt: 272.34
InChI Key: UOXVCAOIPDQJEO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide (CAS 1396565-49-3) is a chemical compound with the molecular formula C 9 H 12 N 4 O 2 S 2 and a molecular weight of 272.35 g/mol . This hybrid molecule features a 1,4-thiazepan-5-one ring linked via a carboxamide group to a 5-methyl-1,3,4-thiadiazole aromatic heterocycle, a scaffold of significant interest in medicinal chemistry . The 1,3,4-thiadiazole core is a privileged structure in drug discovery, known to contribute to a wide spectrum of biological activities . Research into analogous compounds has demonstrated potent pharmacological properties, including antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as significant anti-inflammatory effects by inhibiting protein denaturation . Furthermore, the 1,3,4-thiadiazole motif is a key subunit in several commercially available drugs and is extensively investigated for its potential as an anticonvulsant agent, with some derivatives acting through the GABA A pathway to prevent abnormal neuronal firing . This compound serves as a valuable building block for researchers in synthetic chemistry, particularly for developing novel heterocyclic frameworks and exploring structure-activity relationships (SAR) . Its potential applications span the development of new anti-infective agents, central nervous system (CNS) active compounds, and anti-inflammatory drugs . This product is intended For Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S2/c1-5-12-13-9(17-5)11-8(15)6-4-16-3-2-7(14)10-6/h6H,2-4H2,1H3,(H,10,14)(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXVCAOIPDQJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable thiazepane derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .

Comparison with Similar Compounds

Thiadiazole-Containing Cephalosporins ()

Compounds such as (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and its sodium salt () share the 5-methyl-1,3,4-thiadiazol-2-yl group. However, these are cephalosporin antibiotics with a β-lactam core, targeting bacterial cell wall synthesis.

Feature Target Compound Cephalosporin Analogs
Core Structure 1,4-Thiazepane β-Lactam bicyclic system
Thiadiazole Linkage Carboxamide Thioether (-S-CH2-)
Biological Activity Undefined (structural novelty) Antibacterial (β-lactam action)
Metabolic Stability Likely stable (amide bond) Susceptible to β-lactamase

Thiadiazole-Thioacetamide Derivatives ()

N-Methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide (, Compound 4) shares the 5-methyl-1,3,4-thiadiazole moiety but replaces the carboxamide with a thioacetamide group.

Feature Target Compound Thioacetamide Analog
Functional Group Carboxamide Thioacetamide
Solubility Higher (amide polarity) Lower (thioether hydrophobicity)
Reactivity Stable under physiological pH Potential thiol oxidation

The carboxamide in the target compound likely improves aqueous solubility and reduces metabolic degradation compared to thioether derivatives .

1,3,4-Triazole and Oxadiazole Derivatives ()

Compounds like 5-substituted-4-amino-1,2,4-triazole-3-thioesters () and 1,3,4-oxadiazoline derivatives () are nitrogen-rich heterocycles with reported antimicrobial and anti-inflammatory activities.

Feature Target Compound Triazole/Oxadiazole Analogs
Heterocycle Size 7-membered (thiazepane) 5-membered (triazole/oxadiazole)
Synthetic Accessibility Moderate (multi-step synthesis) High (via cyclization)
Bioactivity Underexplored Broad (antimicrobial, anticancer)

The larger thiazepane ring in the target compound may offer greater conformational flexibility, enabling interactions with diverse biological targets .

Physicochemical Properties

  • LogP : Predicted to be lower than thioether analogs due to the polar carboxamide group.
  • Solubility : Enhanced in aqueous media compared to thiadiazole-thioacetamides.
  • Stability : The amide bond resists hydrolysis under physiological conditions, unlike β-lactams or thioethers.

Pharmacological Potential

  • Antimicrobial Activity: Thiadiazoles are known for antibacterial properties, but the lack of a β-lactam core may shift the mechanism away from cell wall synthesis inhibition.
  • Enzyme Inhibition : The carboxamide group could target proteases or kinases via hydrogen bonding.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of thiadiazole derivatives, characterized by the presence of a thiadiazole ring fused with a thiazepane structure. Its molecular formula is C10H10N4O2SC_{10}H_{10}N_4O_2S, and it has a molecular weight of 246.27 g/mol.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 5-methyl-1,3,4-thiadiazole-2-thiol and appropriate thiazepane derivatives.
  • Reaction Conditions : Common methods include condensation reactions under acidic or basic conditions, often utilizing solvents like dimethylformamide (DMF) or ethanol.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Research has shown that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance:

  • Cytotoxicity Tests : In vitro studies revealed that this compound exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells.
    Cell LineIC50 Value (µM)
    MCF-70.084 ± 0.020
    A5490.034 ± 0.008

These values indicate a promising potential for further development as an anticancer agent.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair processes.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases.

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound have also demonstrated:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity through the modulation of inflammatory pathways.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Anticancer Effects : A study published in PubMed evaluated several thiadiazole derivatives for their anticancer activities against MCF-7 and A549 cell lines, confirming that modifications on the thiadiazole ring can enhance efficacy .
  • Mechanistic Insights : Research involving DNA binding studies indicated that these compounds could effectively interact with DNA molecules, suggesting a direct mechanism for their anticancer effects .

Q & A

Q. How can researchers validate the compound’s selectivity for a target enzyme over homologous proteins?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ against isoforms (e.g., COX-1 vs. COX-2) using fluorogenic substrates .
  • Thermal Shift Assays : Monitor Tm shifts via DSF; ΔTm > 3°C indicates selective binding .
  • Crystallographic Studies : Compare co-crystal structures with homologous targets to identify selectivity-determining residues .

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